molecular formula C9H13N5O B12632737 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde

4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde

Cat. No.: B12632737
M. Wt: 207.23 g/mol
InChI Key: OUNUXDJRQMVHMU-UHFFFAOYSA-N
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Description

4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with an aminopyridazine group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde typically involves multiple steps. One common method starts with the iodination of 2-aminopyridine to produce 2-amino-5-iodopyridine. This intermediate then undergoes a coupling reaction to form the desired product . Another method involves reacting 5-bromo-2-nitropyridine with piperazine in water, followed by Boc protection and hydrogenation catalytic reduction .

Industrial Production Methods

For industrial-scale production, the process is optimized for high yield and cost-effectiveness. The method involves using 5-bromo-2-nitropyridine and piperazine as starting materials in a mixed solvent of alcohol and water. The reaction is catalyzed by acid, followed by Boc protection and catalytic hydrogenation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(6-Carboxypyridazin-3-yl)piperazine-1-carbaldehyde

    Reduction: 4-(6-Aminopyridazin-3-yl)piperazine-1-methanol

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For example, in anti-tubercular research, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde is unique due to its aldehyde functional group, which provides additional reactivity compared to similar compounds. This makes it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

4-(6-aminopyridazin-3-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C9H13N5O/c10-8-1-2-9(12-11-8)14-5-3-13(7-15)4-6-14/h1-2,7H,3-6H2,(H2,10,11)

InChI Key

OUNUXDJRQMVHMU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C2=NN=C(C=C2)N

Origin of Product

United States

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